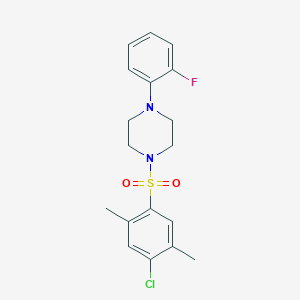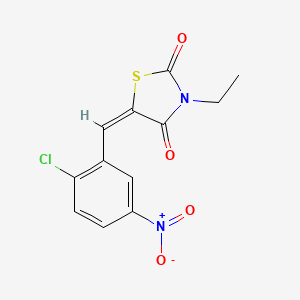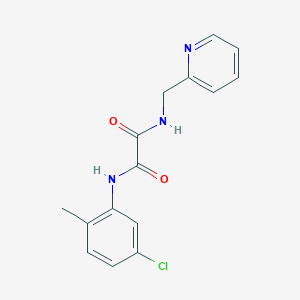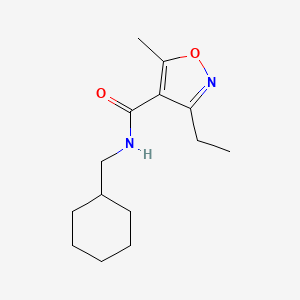
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
Descripción general
Descripción
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a useful research compound. Its molecular formula is C18H20ClFN2O2S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is 382.0918049 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine A2B Receptor Antagonists
Research has developed adenosine A2B receptor antagonists with significant potency and selectivity, including compounds derived from the piperazine class. These antagonists have shown subnanomolar affinity in radioligand binding and functional assays, indicating potential applications in diseases where adenosine A2B receptors play a role, such as inflammatory and cardiovascular diseases. The development of a new radioligand with high specificity for A2B receptors further emphasizes the utility of these compounds in scientific research, providing a valuable tool for the selective labeling and study of A2B receptors in both human and rodent models (Borrmann et al., 2009).
Metabolic Pathways of Novel Antidepressants
Investigations into the oxidative metabolism of novel antidepressants, such as Lu AA21004, have identified key enzymes involved in their metabolic pathways. This research contributes to a better understanding of the drug's pharmacokinetics and potential interactions, providing a foundation for further development and optimization of therapeutic agents targeting major depressive disorders (Hvenegaard et al., 2012).
Synthesis and Biological Evaluation
The synthesis and characterization of various piperazine derivatives have been explored, demonstrating the chemical versatility and potential for developing new therapeutic agents. For instance, research into flunarizine and its isomers has offered insights into regioselective synthesis techniques and their pharmacological implications. Similarly, studies on derivatives with antibacterial and anthelmintic activities have identified promising compounds for further exploration as potential antibacterial and anthelmintic agents (Shakhmaev et al., 2016).
Crystal Structure and Pharmacological Potential
The detailed analysis of crystal structures and pharmacological evaluations of piperazine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, highlights the importance of structural studies in drug development. These studies not only elucidate the molecular interactions and stability of compounds but also provide a basis for assessing their biological activities, including antibacterial and anthelmintic effects (Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c1-13-12-18(14(2)11-15(13)19)25(23,24)22-9-7-21(8-10-22)17-6-4-3-5-16(17)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMOOVPCDIJVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone](/img/structure/B4623764.png)

![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4623795.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B4623828.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)
![2-(4-CHLOROPHENYL)-8-METHYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4623855.png)

![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)
